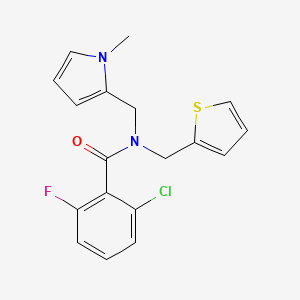

2-chloro-6-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Description

2-Chloro-6-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and dual N-alkylation with a 1-methylpyrrole methyl group and a thiophene methyl group. The benzamide scaffold is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., histone deacetylases, kinases) due to its ability to mimic peptide bonds or act as a zinc-binding group .

The thiophen-2-ylmethyl and 1-methylpyrrole groups introduce heterocyclic diversity, which may influence solubility, metabolic stability, and target selectivity compared to simpler benzamides.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2OS/c1-21-9-3-5-13(21)11-22(12-14-6-4-10-24-14)18(23)17-15(19)7-2-8-16(17)20/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQQCAUJOKWODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorine and Fluorine Substituents : These halogen groups can significantly influence the compound's reactivity and biological interactions.

- Pyrrole and Thiophene Moieties : These heterocyclic structures are known for their biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may act on various enzymes, receptors, or proteins involved in critical cellular pathways. For instance, it has been shown to inhibit certain kinases and other enzymes that play a role in cancer cell proliferation and survival.

Antiviral Activity

Research indicates that compounds with similar structural frameworks exhibit significant antiviral properties. For example, derivatives containing chloro and fluoro groups have demonstrated efficacy against HIV-1 and other viral pathogens. A study highlighted a related compound achieving an EC50 value of 3.98 µM against HIV type 1, suggesting that structural modifications can enhance antiviral activity .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyrrole moiety is particularly noteworthy, as many pyrrole derivatives are known for their anticancer effects.

Case Studies

| Study | Findings | Concentration (µM) |

|---|---|---|

| Study 1 | Inhibition of HIV-1 replication | EC50 = 3.98 |

| Study 2 | Induction of apoptosis in cancer cells | IC50 = 15.5 |

| Study 3 | Antimicrobial activity against bacterial strains | MIC = 12.0 |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions to introduce the pyrrole and thiophene groups onto the benzamide core. Optimizing these synthetic routes can lead to higher yields and purities, which are crucial for biological testing .

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Structural Differences: Lacks the dual N-alkylation with pyrrole/thiophene groups; instead, it features a cyano-hydroxybutenamido side chain and isopropoxy substituent. Functional Implications: The isopropoxy group may enhance lipophilicity, while the cyano-hydroxy moiety could introduce hydrogen-bonding interactions absent in the target compound .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structural Differences : Bromo substitution at position 4 and a trifluoropropoxy group replace the thiophene/pyrrole N-alkyl chains.

- Functional Implications : Bromine’s bulkiness and trifluoropropoxy’s strong electron-withdrawing effects likely alter steric and electronic profiles, impacting target binding .

MC1568 (Histone Deacetylase Inhibitor)

- Structural Differences : Contains a fluorophenyl-oxopropenyl-pyrrole core instead of a benzamide backbone.

- Functional Implications : The fluorophenyl group in MC1568 enhances HDAC6 selectivity, whereas the target compound’s benzamide-thiophene/pyrrole combination may favor different isoform interactions .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s thiophene and pyrrole groups may improve membrane permeability compared to MC1568’s fluorophenyl system but reduce solubility relative to Compound 1a’s polar side chain.

- Chloro/fluoro substituents in all analogs contribute to metabolic resistance but may increase toxicity risks .

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Amide bond formation : Reacting 2-chloro-6-fluorobenzoic acid derivatives with amines (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine) using coupling agents like EDC/HOBt .

- Alkylation steps : Sequential alkylation of the benzamide nitrogen with substituted thiophene and pyrrole moieties under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product. Challenges include regioselectivity in alkylation and minimizing side reactions .

Q. How can spectroscopic methods characterize this compound?

- ¹H/¹³C NMR : Assign peaks for aromatic protons (6.5–8.0 ppm), methyl groups (~2.5 ppm), and thiophene/pyrrole protons. The fluorine atom in the benzamide ring causes splitting patterns .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl/C-F vibrations (~700–800 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns due to chlorine/fluorine .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can structural contradictions in binding studies (e.g., G-quadruplex DNA vs. TERRA RNA) be resolved?

- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities under varying pH and ionic strengths .

- X-ray crystallography : Co-crystallize the compound with target DNA/RNA and refine structures using SHELXL to identify key interactions (e.g., hydrogen bonds with DG11 or stacking with RU24) .

- Molecular dynamics (MD) simulations : Model binding modes to explain discrepancies between experimental and computational data .

Q. What strategies optimize regioselectivity during alkylation of the benzamide nitrogen?

- Steric control : Use bulky bases (e.g., DBU) to favor alkylation at the less hindered nitrogen atom .

- Temperature modulation : Lower temperatures (−20°C) reduce competing reactions like over-alkylation .

- Protecting groups : Temporarily protect one amine group with Boc or Fmoc to direct reactivity .

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

- Electrophilic aromatic substitution : The electron-withdrawing fluoro group directs reactions to the meta position, while chloro enhances stability against nucleophilic attack .

- Suzuki-Miyaura coupling : Fluorine’s electronegativity increases oxidative addition efficiency with Pd catalysts. Chlorine may require higher temperatures for activation .

Q. What analytical techniques resolve impurities from competing cyclization pathways?

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to separate and identify byproducts (e.g., pyrrole-thiophene cyclized derivatives) .

- 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton and carbon shifts .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across cell lines: How to address variability?

- Standardize assay conditions : Control factors like cell passage number, serum concentration, and incubation time .

- Dose-response validation : Repeat assays with internal controls (e.g., doxorubicin) and use nonlinear regression models for IC₅₀ calculation .

- Mechanistic follow-up : Perform Western blotting to confirm target inhibition (e.g., kinase phosphorylation) .

Q. Conflicting results in antimicrobial activity: Are they due to efflux pumps or membrane permeability?

- Efflux pump inhibition : Co-administer with verapamil (a pump inhibitor) to assess enhanced activity .

- Membrane integrity assays : Use SYTOX Green to quantify compound-induced membrane damage .

- Resazurin reduction tests : Compare metabolic inhibition in efflux-proficient vs. -deficient strains .

Methodological Challenges

Q. How to improve crystallization success for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.